1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-3,3-dimethylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2)11-16(9-8-13(15)14(17)18)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOYFTOKSGEEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1C(=O)O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Cyclization for Piperidine Core Formation
Dieckmann cyclization offers a direct route to functionalized piperidine derivatives. For this compound, a diester precursor such as dimethyl 3,3-dimethyl-4-(benzylamino)pentanedioate can undergo intramolecular cyclization under basic conditions:
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base Concentration | 0.5–1.0 M | >80% yield |
| Reaction Temperature | 70–80°C | Minimizes decarboxylation |
| Solvent | Anhydrous Ethanol | Prevents hydrolysis |
Post-cyclization, the ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl.
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| N-Benzylation | BnBr, KCO, DMF | 80°C | 12 h | 75% |
| Ester Hydrolysis | 6M HCl, reflux | 100°C | 6 h | 90% |
This method avoids competitive O-benzylation due to the electron-withdrawing effect of the carboxylic acid.
Hydrolysis of Ester Precursors
Saponification of Ethyl 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylate
Adapting methods from related piperidine carboxylates, the ester-to-acid conversion is achieved via alkaline hydrolysis:
Experimental Data :
-
Solvent System : Tetrahydrofuran (THF)/HO (2:1 v/v)
-
Reaction Time : 8–12 hours at 25°C
-
Yield : 95–100% after neutralization with HCl and recrystallization from ethanol.
Reductive Amination Approach
One-Pot Synthesis from Ketone Precursors
Combining reductive amination with in situ cyclization streamlines the synthesis:
-
Formation of Iminium Intermediate : Reacting 4-carboxy-3,3-dimethylcyclohexanone with benzylamine in MeOH.
-
Reduction : NaBH or NaBHCN reduces the imine to the corresponding amine.
-
Cyclization : Acid-catalyzed ring closure yields the piperidine core.
Critical Parameters :
-
pH Control : Maintain pH 4–5 using acetic acid to prevent premature cyclization.
-
Reducing Agent : NaBHCN improves selectivity for secondary amine formation (Yield: 68%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Dieckmann Cyclization | High atom economy | Requires diester precursor | 70–80% |
| Alkylation | Modular substitution | Multiple protection/deprotection steps | 65–75% |
| Ester Hydrolysis | Mild conditions, high yield | Dependent on ester availability | 90–100% |
| Reductive Amination | One-pot synthesis | Sensitivity to pH and reductant | 60–70% |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid moiety undergoes nucleophilic acyl substitution to form esters and amides (Figure 1).
Key findings:
-
Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis (e.g., H₂SO₄) to yield ethyl esters. This reaction is reversible and favored by Dean-Stark water removal .
-
Amidation : Uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form stable amides with amines. For example, condensation with phenethylamine derivatives produces bioactive analogs .
Table 1: Representative Reaction Conditions
| Reaction Type | Reagents/Conditions | Product Yield | Source Citation |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux, 12 h | 85–92% | |
| Amidation | EDC, HOBt, DMF, RT, 24 h | 70–78% |
Decarboxylation Pathways
Thermal or acidic decarboxylation eliminates CO₂, forming 1-benzyl-3,3-dimethylpiperidine derivatives.
Mechanism : Protonation of the carboxylate followed by β-ketoacid-like decomposition.
Reduction and Oxidation
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the corresponding alcohol (1-benzyl-3,3-dimethylpiperidin-4-ol).
-
Oxidation : While the acid itself is resistant to further oxidation, its ester derivatives (e.g., ethyl ester) undergo ketone formation via Kornblum oxidation under mild conditions .
Table 2: Reduction/Oxidation Parameters
| Reaction | Reagents | Temperature | Product |
|---|---|---|---|
| Reduction | LiAlH₄, THF | 0°C → RT | Piperidin-4-ol derivative |
| Oxidation | DMSO, (COCl)₂, CH₂Cl₂ | −78°C | Ketone intermediate |
Ring Functionalization
The piperidine ring participates in:
-
N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) under basic conditions (NaH/DMF) to introduce substituents at the nitrogen .
-
Cyano Additions : Cyanide ions attack the carbonyl group in related ketone precursors (e.g., 1-benzyl-3,3-dimethylpiperidin-4-one) to form nitriles, which hydrolyze to carboxylic acids .
Suzuki-Miyaura Coupling
While not directly observed in sources, the benzyl group’s aryl ring may undergo cross-coupling with boronic acids using Pd catalysts (e.g., Pd(OAc)₂, dppp ligand) to introduce substituents for structure-activity studies .
Mechanistic Considerations
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C14H21NO
Molecular Weight: 219.33 g/mol
CAS Number: 324769-02-0
The compound features a piperidine ring with a benzyl group and two methyl groups at the 3-position, contributing to its unique chemical reactivity and biological activity.
Scientific Research Applications
1-BDMPC has garnered attention for its diverse applications in several scientific domains:
Medicinal Chemistry
- Drug Development: 1-BDMPC serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance therapeutic properties. Research is ongoing to explore its potential as a precursor for novel drug candidates targeting neurological disorders and cancers.
- Neuropharmacological Effects: Studies suggest that 1-BDMPC interacts with neurotransmitter receptors, potentially influencing dopaminergic pathways relevant in conditions such as Parkinson's disease and schizophrenia .
Organic Synthesis
- Synthetic Intermediate: The compound is utilized in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a valuable building block in organic synthesis .
- Reactivity: It can participate in nucleophilic substitution reactions, facilitating the formation of derivatives that may possess enhanced biological activities.
- Enzyme Inhibition: 1-BDMPC has shown potential in inhibiting specific enzymes, which could be beneficial for therapeutic applications. This inhibition can lead to altered metabolic pathways, providing insights into its role in disease modulation.
- Antiproliferative Activity: Research indicates that derivatives of similar piperidine compounds exhibit antiproliferative effects on cancer cell lines. For example, modifications to the piperidine structure have led to compounds that disrupt mTORC1 activity and modulate autophagy in cancer cells.
Case Study 1: Anticancer Properties
A study investigated the anticancer properties of piperidine derivatives similar to 1-BDMPC. These compounds demonstrated significant antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). The mechanism involved the inhibition of cell proliferation and induction of apoptosis, suggesting that structural modifications can yield potent anticancer agents.
Case Study 2: Neuropharmacological Studies
Research exploring the neuropharmacological effects of 1-BDMPC revealed its interaction with dopaminergic receptors. This interaction suggests potential therapeutic applications in treating neurodegenerative diseases, highlighting the importance of further studies to elucidate its mechanisms and efficacy .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Core Piperidine Modifications
- 1-Benzyl-3,3-dimethyl-piperidin-4-one (CAS: 34737-89-8, ): Replaces the 4-carboxylic acid with a ketone group. However, the absence of the carboxylic acid may limit hydrogen-bonding interactions with biological targets .
- 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS: 352673-16-6, ): Substitutes the benzyl group with a 2-chlorobenzoyl moiety. The carboxylic acid at position 4 remains intact, enabling salt formation for improved solubility .
N-Cbz-4-Piperidinecarboxylic Acid (CAS: 10314-98-4, ):
Features a carboxybenzyl (Cbz) protecting group at the 1-position. The Cbz group enhances stability during synthesis but may reduce bioavailability due to steric hindrance. The 4-carboxylic acid is retained, similar to the target compound .
Spiro and Fused Ring Systems
- 1-Benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride ():
Incorporates dual aromatic rings at positions 3 and 5 via benzylidene groups, creating a conjugated system that enhances π-π stacking with DNA or proteins. The 4-oxo group and quaternary ammonium ion contribute to cytotoxicity (IC50 = 59.80 μM against HL-60 cells) .
Physicochemical Properties
| Compound | Molecular Weight | logP* | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid | 263.34 | ~1.8 | Poor in water | Carboxylic acid, benzyl |
| 1-Benzyl-3,3-dimethyl-piperidin-4-one | 231.33 | ~2.1 | Low (DMSO) | Ketone, benzyl |
| 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid | 267.7 | ~2.3 | Slight in DMSO | Carboxylic acid, chlorobenzoyl |
| N-Cbz-4-Piperidinecarboxylic Acid | 279.29 | ~1.5 | Moderate (ethanol) | Carboxylic acid, Cbz |
*Estimated using fragment-based methods.
Anticancer Activity
- 1-Benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride (): Exhibits potent cytotoxicity against leukemia (HL-60, IC50 = 59.80 μM) and oral squamous carcinoma (HSC-2, IC50 = 105.09 μM) cells. The bis-benzylidene groups enhance intercalation with DNA, while the 4-oxo group facilitates redox cycling, generating reactive oxygen species .
Piperidine-4-carboxylic Acid Derivatives ():
Carboxylic acid-containing analogs show moderate inhibition of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), with IC50 values in the 10–50 μM range. The carboxylate anion chelates zinc ions in enzyme active sites .
Neuroprotective Potential
- Spiroisoxazoline-pyrrolidine Hybrids (): Structurally related spiro compounds (e.g., YA1–YA3) demonstrate neuroprotection via NMDA receptor antagonism and antioxidant mechanisms. The piperidine core may similarly modulate glutamate excitotoxicity .
Biological Activity
1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a carboxylic acid. The presence of the dimethyl groups at the 3-position contributes to its steric properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant affinity for neurotransmitter receptors and can modulate various biochemical pathways.
Pharmacological Effects
Studies have shown that this compound may possess several pharmacological effects:
- Antagonistic Activity : Similar compounds have been identified as antagonists for CC chemokine receptors, which play crucial roles in immune responses and inflammation. For instance, benzyl-piperidines have shown potent antagonism against CCR3 receptors, impacting eosinophil chemotaxis and Ca²⁺ mobilization in human cells .
- Analgesic Properties : Compounds in the piperidine family are often evaluated for analgesic effects. Research indicates that modifications in the piperidine structure can enhance analgesic potency, as seen in studies involving fentanyl-related compounds .
Study 1: CCR3 Antagonism
A study focused on the structure-activity relationship (SAR) of N-(ureidoalkyl)-benzyl-piperidines demonstrated that modifications at the benzyl or piperidine moieties significantly improved binding potency to CCR3 receptors. The most effective compounds exhibited low nanomolar IC₅₀ values, indicating strong potential for therapeutic applications in treating allergic and inflammatory conditions .
Study 2: Analgesic Efficacy
Research into piperidine derivatives has highlighted their analgesic effects through μ-opioid receptor affinity. The study compared various derivatives, finding that modifications similar to those found in this compound could lead to enhanced analgesic activity while maintaining selectivity over other opioid receptors .
Table 1: Biological Activities of Piperidine Derivatives
| Compound Name | Target Receptor | IC₅₀ (nM) | Activity Type |
|---|---|---|---|
| This compound | CCR3 | <10 | Antagonist |
| N-(ureidoalkyl)-benzyl-piperidine | CCR3 | <5 | Antagonist |
| Fentanyl | μ-opioid receptor | 0.9 | Analgesic |
| 1-Benzyl-4-carbamoyl-piperidine | μ-opioid receptor | 2.0 | Analgesic |
Q & A
Q. What are the recommended synthesis protocols for 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Protocol : A common approach involves condensation reactions using precursors like N-benzyl-4-piperidone derivatives and aldehydes. For example, analogous compounds are synthesized by reacting N-benzyl-4-piperidone with p-methylbenzaldehyde in acetic acid under HCl gas saturation, followed by crystallization in ethanol/chloroform mixtures .
- Optimization Strategies :
- Catalysts : Test acid/base catalysts (e.g., HCl, NaOAc) to improve reaction rates.
- Solvents : Evaluate polar aprotic solvents (DMF, DMSO) vs. acetic acid for yield and purity.
- Temperature : Conduct reactions at 25–80°C to assess kinetic vs. thermodynamic control.
- Monitoring : Use TLC or HPLC to track intermediate formation and purity.
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer :
- 1H/13C NMR : Confirm the benzyl group (δ 7.2–7.4 ppm aromatic protons) and piperidine ring protons (δ 1.5–3.5 ppm). Carboxylic acid protons (δ 10–12 ppm) may appear broad .
- IR Spectroscopy : Look for carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]+ expected for C15H21NO2: 248.16 g/mol).
- HPLC : Assess purity using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
Q. What safety precautions are essential when handling this compound?
Methodological Answer :
- GHS Hazards : Classified as acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) .
- PPE Requirements :
- Gloves : Nitrile or neoprene.
- Eye Protection : Goggles with side shields.
- Ventilation : Fume hoods for dust/aerosol control.
- Emergency Measures :
- Skin Contact : Wash with soap/water for 15+ minutes .
- Eye Exposure : Rinse with saline for 15+ minutes; consult ophthalmologist .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer :
- Single-Crystal XRD : Resolve piperidine ring conformation (e.g., chair vs. boat) and substituent positioning. For example, monoclinic systems (space group P1) with unit cell parameters (a = 7.1488 Å, b = 11.2799 Å, c = 17.6271 Å) can validate bond lengths/angles .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯Cl, O–H⋯Cl) that stabilize crystal packing .
- Software Refinement : Use programs like SHELXL to refine data (R-factor < 0.05) and validate against simulated powder XRD patterns.
Q. How should researchers address conflicting IC50 values in cytotoxicity studies?
Methodological Answer :
Q. What strategies optimize stability during storage and in vitro assays?
Methodological Answer :
- Storage Conditions : Store at 2–8°C in amber vials under inert gas (N2/Ar) to prevent oxidation .
- Stability Testing :
- Forced Degradation : Expose to UV light (254 nm), heat (40°C), and pH extremes (2, 7, 12) for 1–4 weeks.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., decarboxylation or benzyl group cleavage).
- Buffer Selection : Use PBS (pH 7.4) with 0.1% BSA to minimize aggregation in bioassays .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., tubulin or DNA).
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ) with cytotoxicity using multiple linear regression .
- Molecular Dynamics (MD) : Simulate piperidine ring flexibility to assess conformational stability in binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
